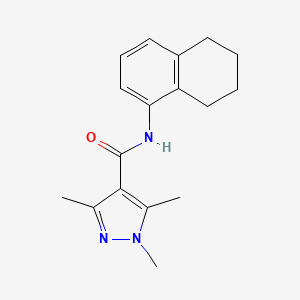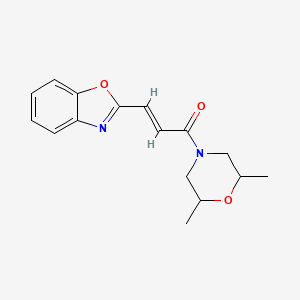![molecular formula C15H14FNO2 B7506031 [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7506031.png)
[5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone, also known as FPFM, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. In addition, [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone can inhibit the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. Furthermore, [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone can modulate the activity of neurotransmitters, such as dopamine and acetylcholine, by interacting with their receptors.
Biochemical and Physiological Effects:
[5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has been shown to exhibit several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect against oxidative stress in neuronal cells. Moreover, [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone can modulate the activity of neurotransmitters, which can affect various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone is its potential as a drug candidate for the treatment of various diseases. [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has been shown to possess pharmacological properties that can be exploited for therapeutic purposes. However, the limitations of [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone include its potential toxicity and the need for further studies to elucidate its mechanism of action.
Orientations Futures
Several future directions can be explored in the research of [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone. One of the areas of interest is the development of [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone derivatives with improved pharmacological properties. Furthermore, the elucidation of the mechanism of action of [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone can provide insights into its potential therapeutic applications. Moreover, the investigation of [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone in animal models can provide valuable information on its safety and efficacy.
Méthodes De Synthèse
The synthesis of [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone involves the reaction of 4-fluorobenzaldehyde with furan-2-carboxylic acid, followed by the condensation of the resulting intermediate with pyrrolidine-1-carboxylic acid. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
[5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anti-cancer activity of [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone, which is attributed to its ability to induce apoptosis and inhibit cell proliferation. In addition, [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has been investigated for its neuroprotective effects, as it can modulate the activity of neurotransmitters and protect against oxidative stress.
Propriétés
IUPAC Name |
[5-(4-fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-12-5-3-11(4-6-12)13-7-8-14(19-13)15(18)17-9-1-2-10-17/h3-8H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHSNQUUIBCWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

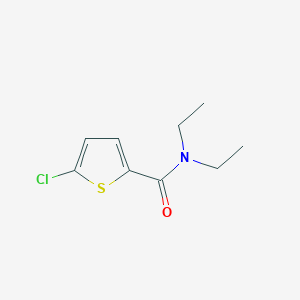
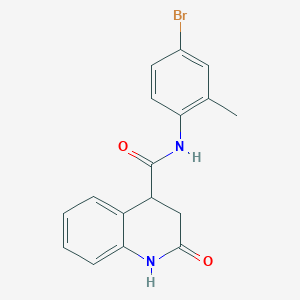
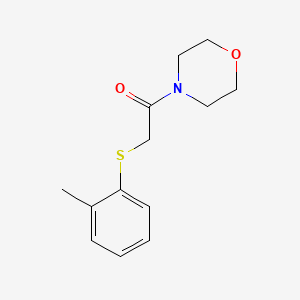
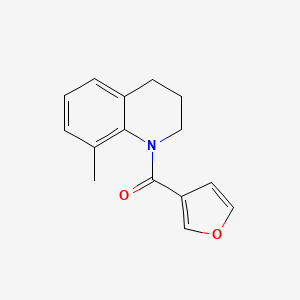
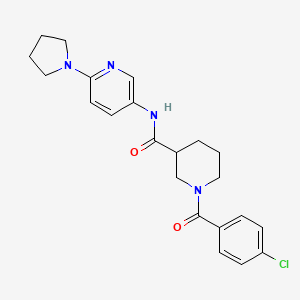

![N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7505989.png)
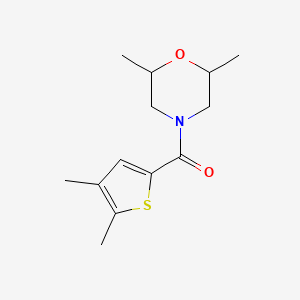
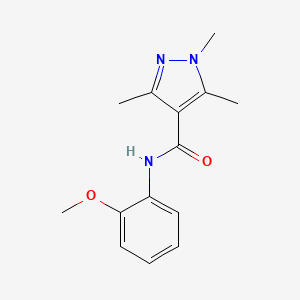
![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7506016.png)
![1-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7506041.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506048.png)
